sodium (E)-2-cyano-2-(4-methylphenyl)ethylenolate
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Overview
Description
Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate is a chemical compound with the molecular formula C₁₀H₈NNaO. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group and a methylphenyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate typically involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sodium hydroxide to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research studies explore its potential as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate involves its interaction with specific molecular targets and pathways. The cyano group and the methylphenyl group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates .
Comparison with Similar Compounds
- Sodium 2-cyano-2-(4-chlorophenyl)eth-1-en-1-olate
- Sodium 2-cyano-2-(4-methoxyphenyl)eth-1-en-1-olate
- Sodium 2-cyano-2-(4-nitrophenyl)eth-1-en-1-olate
Uniqueness: Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate is unique due to the presence of the methyl group on the phenyl ring, which influences its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, stability, and reactivity compared to its analogs.
Properties
Molecular Formula |
C10H8NNaO |
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Molecular Weight |
181.17 g/mol |
IUPAC Name |
sodium;(E)-2-cyano-2-(4-methylphenyl)ethenolate |
InChI |
InChI=1S/C10H9NO.Na/c1-8-2-4-9(5-3-8)10(6-11)7-12;/h2-5,7,12H,1H3;/q;+1/p-1/b10-7-; |
InChI Key |
ZIHNEDXIZOJOQZ-VEZAGKLZSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\[O-])/C#N.[Na+] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C[O-])C#N.[Na+] |
Origin of Product |
United States |
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